oxalic acid;(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine
Overview
Description
Oxalic acid is a dicarboxylic acid used in various industries, including cleaning and metal extraction . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” is a variant of pyrrolidine, a nitrogen-containing cyclic compound . It’s also known as (2R,2’R)-2,2’-Bipyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through a visible light-mediated process that uses a bromide catalyst and oxidant to generate a nitrogen-centered radical for a site-selective hydrogen atom transfer (HAT) process . This strategy has enabled the unconventional syntheses of a number of N-heterocycles .Molecular Structure Analysis
The molecular structure of oxalic acid is C2H2O4 . For (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine, the empirical formula is C8H16N2 . Pyrrolidine rings have been found to exhibit dynamic disorder, which has been elucidated by NMR crystallography .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, a Rh(III)-catalyzed formal [4+1] approach to pyrrolidines from readily available unactivated terminal alkenes as 4-carbon partners has been developed . This reaction provides a rapid construction of various pyrrolidine-containing structures .Physical and Chemical Properties Analysis
Oxalic acid is a crystalline solid that dissolves in water to give colorless, acidic solutions . It has a molecular weight of 90.03 . The compound “(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine” has a molecular weight of 140.23 .Scientific Research Applications
Quantum Chemical Investigations
DFT and quantum chemical calculations have been applied to investigate the molecular properties of substituted pyrrolidinones, which include compounds similar in structure to "oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine". These studies provide insights into electronic properties like highest occupied molecular orbital (HOMO), lowest unoccupied orbital (LUMO) energy, and molecular densities, which are crucial for understanding reactivity and stability of these compounds (Bouklah et al., 2012).
Crystal Structure Analysis
The crystal structure of compounds related to "oxalic acid; (2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine" has been determined using X-ray diffraction, revealing significant disorder in the positions of the oxalic acid and oxalate anion. Such analyses are essential for understanding the structural basis of the chemical reactivity and interaction capabilities of these molecules (Clarke et al., 1975).
Synthesis of Pyrrolidin-1-oxyl Derivatives
A versatile method for synthesizing mono- and di-carboxylic acid derivatives of various structural isomers of the pyrrolidin-1-oxyl ring, containing a stable free radical, has been developed. This involves Michael addition of a nitroalkane to an α,β-unsaturated ketone, followed by ring closure and phase-transfer oxidation. Such compounds have significant implications in the study of free radical chemistry and could be applied in various scientific research areas, including material science and biochemistry (Hideg & Lex, 1984).
Electrochemical Advanced Oxidation Processes
The study of electrochemical advanced oxidation processes using boron-doped diamond anodes has shed light on the electrogeneration of hydroxyl radicals and the oxidative degradation pathways of organic compounds, including those related to oxalic acid derivatives. Such research has important implications for environmental chemistry, particularly in the degradation of persistent organic pollutants (Marselli et al., 2003).
Synthesis of Pyrrolidine Derivatives
Research into the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogs, which are further substituted at the 4-position, involves key steps such as intermolecular [2+2]-photocycloaddition. These synthetic pathways are crucial for the development of new pharmaceuticals and bioactive compounds (Petz et al., 2019).
Mechanism of Action
Target of Action
Oxalic Acid: Oxalic acid, also known as ethanedioic acid, is an organic compound that interacts with various biological targets. It has a high affinity for metal cations, forming complexes with them . This chelating ability allows oxalic acid to interact with metal ions in biological systems, affecting their availability and function .
(2S)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine: Pyrrolidine derivatives have been shown to interact with the proto-oncogene tyrosine-protein kinase src .
Mode of Action
Oxalic Acid: Oxalic acid acts as a strong reducing agent and its conjugate bases, hydrogen oxalate and oxalate, serve as chelating agents for metal cations . This interaction with metal ions can lead to the formation of water-soluble complexes, such as the ferrioxalate ion, which is used in rust removal .
Biochemical Pathways
Oxalic Acid: Oxalic acid is involved in several biochemical pathways. It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . In the environment, oxalic acid participates in various processes such as nutrient availability, weathering of minerals, and precipitation of metal oxalates . It is also involved in the degradation of the lignocellulose complex by fungi .
Result of Action
Oxalic Acid: Excessive ingestion of oxalic acid or prolonged skin contact can be dangerous . It can inhibit the absorption of other important nutrients, leading to what some people refer to as an anti-nutrient effect . In some people, it can also increase the risk of kidney stones .
Action Environment
Oxalic Acid: Environmental factors can influence the action of oxalic acid. For instance, oxalic acid and oxalates are secondary metabolites secreted to the surrounding environment by fungi, bacteria, and plants . They are linked to a variety of processes in soil, such as nutrient availability, weathering of minerals, or precipitation of metal oxalates .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Biochemical reactions involving oxalic acid have been described in various studies . Oxalic acid is required for the formation of uracil and orotic acid, both of which are crucial components of RNA present in all cells . The biosorption equilibrium and kinetics of oxalic acid on wheat straw, Triticum aestivum, in an aqueous solution was investigated . The biosorption of oxalic acid by wheat straw followed second-order kinetics .
Cellular Effects
The cellular effects of oxalic acid are primarily related to its role in the formation of uracil and orotic acid . These compounds are integral to RNA, which is ubiquitous in all cells and plays a vital role in protein synthesis and other cellular functions .
Molecular Mechanism
The molecular mechanism of oxalic acid involves its interaction with various biomolecules within the cell . It is required for the formation of uracil and orotic acid, suggesting that it may interact with the enzymes and cofactors involved in these biochemical pathways .
Temporal Effects in Laboratory Settings
The temporal effects of oxalic acid in laboratory settings have been studied in the context of its biosorption by wheat straw . The equilibrium amount of oxalic acid adsorbed onto the wheat straw increased with increasing the initial oxalic acid concentration and decreasing adsorbent weight .
Metabolic Pathways
Oxalic acid: is involved in several metabolic pathways, including those leading to the formation of uracil and orotic acid .
Transport and Distribution
The transport and distribution of oxalic acid Given its role in the formation of uracil and orotic acid, it is likely that it is transported to the sites where these biochemical reactions occur .
Subcellular Localization
The subcellular localization of oxalic acid is likely to be related to its role in the formation of uracil and orotic acid . These compounds are components of RNA, suggesting that oxalic acid may be localized to the nucleus and the cytoplasm, where RNA synthesis and processing occur .
Properties
IUPAC Name |
oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16N2.C2H2O4/c2*1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2*7-10H,1-6H2;(H,3,4)(H,5,6)/t2*7-,8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBQBHKEKBYWIP-BMROQPAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCN2.C1CC(NC1)C2CCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)[C@@H]2CCCN2.C1C[C@@H](NC1)[C@@H]2CCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746346 | |
Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217449-15-4 | |
Record name | oxalic acid;(2R)-2-[(2S)-pyrrolidin-2-yl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217449-15-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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